(S)-Naproxen is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). While Naproxen is typically sold as a racemic mixture (equal parts of both enantiomers), (S)-Naproxen represents the pharmacologically active form of the drug. This enantiomer exhibits a higher degree of specificity and potency in interacting with biological targets compared to the racemic mixture or its (R)-enantiomer.
The synthesis of (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity during synthesis .
The molecular structure of (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid exhibits several notable features:
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are essential for modifying the compound's structure to enhance its therapeutic efficacy or reduce side effects .
The mechanism of action for (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid is primarily linked to its function as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation and pain:
The physical and chemical properties of (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid include:
These properties are critical for formulation development in pharmaceuticals .
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in both research and therapeutic contexts.
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid (CAS RN: 89617-86-7) is a chiral small molecule with the systematic IUPAC name (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid. It belongs to the 2-arylpropionic acid structural class, characterized by a naphthalene ring system substituted with chlorine (position 5), methoxy (position 6), and a propanoic acid chain featuring a stereogenic center at the C2 position. The (2S) configuration denotes its absolute stereochemistry, which is critical for its biochemical interactions [1] [5].
Table 1: Nomenclature and Synonyms
Systematic Name | Common Synonyms | Registry Numbers |
---|---|---|
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid | Naproxen Impurity B (PhEur/EP), (αS)-5-Chloro-6-methoxy-α-methyl-2-naphthaleneacetic acid, (S)-5-Chloronaproxen, Naproxen EP Impurity B | CAS: 89617-86-7 |
The molecular formula is C₁₄H₁₃ClO₃, yielding a molecular weight of 264.70 g/mol [1] [2] [5]. Key identifiers include:
Table 2: Molecular Identity Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₃ClO₃ | [1] [2] [5] |
Molecular Weight | 264.70 g/mol | [2] [5] [6] |
Chiral Configuration | (2S) | [1] [5] |
Storage Conditions | 2–8°C (neat solid) | [1] [3] [5] |
This compound emerged as a process-related impurity during the synthesis of the blockbuster NSAID naproxen [(S)-6-methoxy-α-methyl-2-naphthaleneacetic acid], first approved in the 1970s. Chlorination of naphthalene intermediates can occur unintentionally via residual halogenated solvents or reagents, leading to the incorporation of chlorine at the 5-position of the naphthalene ring. Its identification and characterization became essential as regulatory agencies (e.g., EMA, FDA) tightened controls over chiral impurities in enantiopure drugs [1] [5].
By the 1990s, pharmacopeial monographs (e.g., European Pharmacopoeia) formally designated it as "Naproxen Impurity B" or "Naproxen EP Impurity B," mandating strict limits (typically ≤0.1%) in active pharmaceutical ingredients (APIs). This recognition standardized analytical protocols for its detection and quantification in NSAID manufacturing [5] [6]. The compound’s synthesis is now routinely achieved through stereocontrolled methods like asymmetric hydrogenation or chiral resolution, ensuring material for analytical standards [2] [5].
As a structurally analogous impurity in naproxen APIs, this chloro-derivative shares the same (S)-configured chiral center but lacks the intended pharmacological activity of the parent drug. Its significance stems from three key aspects:
Table 3: Analytical and Regulatory Profile
Aspect | Detail | Source |
---|---|---|
Primary Regulatory Designation | Naproxen Impurity B (PhEur/USP) | [1] [5] [6] |
Detection Method | HPLC-UV (Pharmacopeial) | [1] [3] |
Typical Purity in Standards | ≥98.0% (HPLC) | [1] [5] |
Stability Handling | Limited shelf life; store at 2–8°C | [1] [5] |
The chiral integrity of this impurity is paramount: racemization at C2 would introduce the (R)-enantiomer, potentially complicating toxicity profiles. Rigorous stereochemical verification via optical rotation or chiral HPLC is thus integral to standard characterization [4] [5]. Its role underscores the pharmaceutical industry’s broader challenge in controlling stereochemically defined impurities to maintain drug quality and patient safety.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1